molecular formula C30H49ClN8O7 B10860355 Idrevloride CAS No. 1416973-63-1

Idrevloride

Cat. No.: B10860355
CAS No.: 1416973-63-1
M. Wt: 669.2 g/mol
InChI Key: HBZAZSCNDMDWEU-WREZULKGSA-N
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Description

Preparation Methods

The preparation of Idrevloride involves complex synthetic routes. The compound is synthesized through a series of chemical reactions that include the formation of pyrazine-2-carboxamide derivatives. The specific reaction conditions and industrial production methods are proprietary and not widely disclosed in public literature .

Chemical Reactions Analysis

Idrevloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Idrevloride has several scientific research applications:

Mechanism of Action

Idrevloride exerts its effects by inhibiting epithelial sodium channels (ENaC). This inhibition reduces sodium absorption in the epithelial cells, leading to increased hydration of the mucus and improved mucociliary clearance. The molecular targets involved include the ENaC subunits, which are critical for sodium transport across epithelial cells .

Comparison with Similar Compounds

Idrevloride is unique in its specific inhibition of epithelial sodium channels. Similar compounds include:

    Amiloride: Another ENaC inhibitor used as a diuretic.

    Benzamil: A more potent ENaC inhibitor compared to amiloride.

    Triamterene: An ENaC inhibitor used in combination with other diuretics.

This compound stands out due to its investigational status and specific application in treating primary ciliary dyskinesia .

Properties

CAS No.

1416973-63-1

Molecular Formula

C30H49ClN8O7

Molecular Weight

669.2 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-[N'-[4-[4-[2-[hexyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide

InChI

InChI=1S/C30H49ClN8O7/c1-2-3-4-7-14-39(17-21(41)24(43)25(44)22(42)18-40)15-16-46-20-11-9-19(10-12-20)8-5-6-13-35-30(34)38-29(45)23-27(32)37-28(33)26(31)36-23/h9-12,21-22,24-25,40-44H,2-8,13-18H2,1H3,(H4,32,33,37)(H3,34,35,38,45)/t21-,22+,24+,25+/m0/s1

InChI Key

HBZAZSCNDMDWEU-WREZULKGSA-N

Isomeric SMILES

CCCCCCN(CCOC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCN(CCOC1=CC=C(C=C1)CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)CC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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